molecular formula C18H12ClF3N2S B12268714 4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine

4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine

Cat. No.: B12268714
M. Wt: 380.8 g/mol
InChI Key: FMCQWQBPGIVQFS-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a chlorophenyl group and a trifluoromethylphenylmethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the substituents through a series of nucleophilic substitution and coupling reactions. For instance, the chlorophenyl group can be introduced via a halogenation reaction, while the trifluoromethylphenylmethylsulfanyl group can be added through a thiolation reaction using appropriate reagents and catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(4-chlorophenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyrimidine lies in its specific combination of substituents, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C18H12ClF3N2S

Molecular Weight

380.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine

InChI

InChI=1S/C18H12ClF3N2S/c19-15-6-4-13(5-7-15)16-8-9-23-17(24-16)25-11-12-2-1-3-14(10-12)18(20,21)22/h1-10H,11H2

InChI Key

FMCQWQBPGIVQFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NC=CC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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